Diethyl 4-methylbenzylphosphonate
Description
Significance and Research Context of Diethyl 4-methylbenzylphosphonate
This compound is primarily recognized for its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This reaction is a cornerstone of organic synthesis, enabling the formation of alkenes with a high degree of stereoselectivity, predominantly yielding the (E)-isomer. researchgate.netresearchgate.net The structural features of this compound, specifically the phosphonate (B1237965) group attached to a 4-methylbenzyl moiety, make it a valuable building block for the synthesis of a variety of complex molecules. wikipedia.org
The significance of this compound extends into several areas of research, including:
Organic Synthesis: It serves as a versatile tool for creating carbon-carbon double bonds, a fundamental transformation in the construction of organic molecules. Its utility is particularly highlighted in the synthesis of stilbenes and their derivatives, which are compounds with a C6H5-CH=CH-C6H5 backbone. organic-chemistry.orgrsc.org
Medicinal Chemistry: Researchers have employed this compound and its derivatives in the development of new therapeutic agents. For instance, it has been used in the synthesis of compounds with potential anti-inflammatory, anti-cancer, and antimalarial properties. wikipedia.org A notable area of investigation involves the synthesis of substituted benzylphosphonates as potential antimicrobial agents. researchgate.netnih.gov
Materials Science: The compound has found applications in the formulation of advanced materials. It has been studied for its potential to enhance the properties of polymers and its role in the development of blue organic light-emitting diodes (OLEDs). organic-chemistry.orguni-sofia.bgresearchgate.net
Historical Perspective of Research on this compound and Related Organophosphonates
The development of this compound is intrinsically linked to the broader history of organophosphorus chemistry. A pivotal moment in this field was the discovery of the Michaelis-Arbuzov reaction in 1898 by August Michaelis and later extensively explored by Aleksandr Arbuzov. wikipedia.orgorganic-chemistry.org This reaction provides a general and widely used method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides. wikipedia.orgresearchgate.netnih.gov The synthesis of this compound itself can be achieved through this classical reaction, involving the treatment of triethyl phosphite (B83602) with 4-methylbenzyl halide. frontiersin.org
The subsequent development of the Horner-Wadsworth-Emmons reaction in 1958 by Leopold Horner, and its later refinement by William S. Wadsworth and William D. Emmons, provided a crucial application for phosphonates like this compound. researchgate.net This modified Wittig reaction offered several advantages, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions and the easy removal of the dialkylphosphate byproduct. researchgate.net This advancement solidified the importance of benzylphosphonates as valuable reagents in organic synthesis.
Scope and Objectives of Current Academic Research on this compound
Current academic research continues to explore and expand the applications of this compound. The primary objectives of this research can be categorized as follows:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to refining and expanding the synthetic utility of the Horner-Wadsworth-Emmons reaction using this compound. This includes the development of more environmentally benign reaction conditions, such as palladium-catalyzed reactions in water. nih.gov
Synthesis of Biologically Active Molecules: A major focus of contemporary research is the use of this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. For example, a 2022 study investigated the cytotoxic activity of a series of diethyl benzylphosphonate derivatives against Escherichia coli, demonstrating their potential as antimicrobial agents. researchgate.netnih.gov
Exploration in Materials Science: Researchers are investigating the incorporation of this compound and its derivatives into new materials. This includes studies on their effects on the performance of organic light-emitting diodes (OLEDs), aiming to develop more efficient and stable devices. organic-chemistry.orguni-sofia.bg
Detailed Research Findings: Antimicrobial Activity of Benzylphosphonate Derivatives
A 2022 study by Wypych et al. synthesized a series of diethyl benzylphosphonate derivatives and evaluated their potential as antimicrobial agents against different strains of Escherichia coli. researchgate.netnih.gov The study highlighted that the introduction of certain substituents on the phenyl ring of the diethyl benzylphosphonate scaffold significantly influences their cytotoxic activity. nih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H19O3P |
| Molecular Weight | 242.25 g/mol |
| CAS Number | 3762-25-2 |
| Appearance | Colorless liquid |
| Boiling Point | 110 °C at 0.2 mmHg |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index | n20/D 1.497 |
Table 2: Selected Research on Diethyl Benzylphosphonate Derivatives
| Compound | Synthetic Method Highlight | Key Finding | Reference |
|---|---|---|---|
| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate | Palladium-catalyzed coupling | Serves as a key intermediate for further functionalization. | nih.gov |
| (E)-4,4′-bis(diethylphosphonatemethyl)stilbene | Palladium-catalyzed coupling of a boronic ester derivative with vinyl acetate (B1210297) | Showed promising antimicrobial activity against E. coli. | nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Diethyl benzylphosphonate |
| (E)-4,4′-bis(diethylphosphonatemethyl)stilbene |
| Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate |
| 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate |
| Triethyl phosphite |
| 4-methylbenzyl halide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGBKPZAXXBLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191056 | |
| Record name | Diethyl (4-methylbenzyl)phosphonate | |
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Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3762-25-2 | |
| Record name | Diethyl P-[(4-methylphenyl)methyl]phosphonate | |
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| Record name | Diethyl 4-methylbenzylphosphonate | |
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| Record name | Diethyl 4-Methylbenzylphosphonate | |
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| Record name | Diethyl (4-methylbenzyl)phosphonate | |
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| Record name | Diethyl (4-methylbenzyl)phosphonate | |
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| Record name | DIETHYL 4-METHYLBENZYLPHOSPHONATE | |
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Synthetic Methodologies for Diethyl 4 Methylbenzylphosphonate and Derivatives
Established Synthetic Pathways for Diethyl 4-methylbenzylphosphonate
The traditional synthesis of this compound relies on well-established organophosphorus chemistry reactions, primarily focusing on the formation of the carbon-phosphorus bond and subsequent esterification.
A primary route for the synthesis of this compound involves the Michaelis-Arbuzov reaction. This reaction is a cornerstone in the formation of carbon-phosphorus bonds. The typical procedure involves the reaction of 4-methylbenzyl chloride with triethyl phosphite (B83602). The nucleophilic attack of the phosphite on the benzyl (B1604629) halide leads to the formation of a phosphonium (B103445) intermediate, which then undergoes dealkylation, typically through an SN2 mechanism, to yield the final this compound product and a volatile ethyl halide.
The general scheme for the Michaelis-Arbuzov reaction is as follows:
Scheme 1: Michaelis-Arbuzov reaction for the synthesis of this compound.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 4-methylbenzyl halide (e.g., chloride) | Triethyl phosphite | This compound | Michaelis-Arbuzov |
An alternative pathway to obtain diethyl benzylphosphonates involves the esterification of the corresponding phosphonic acid. For instance, benzylphosphonic acid can be converted to diethyl benzylphosphonate by reacting it with triethyl orthoacetate. nih.gov This method serves as an effective esterification process, where the phosphonic acid is transformed into its diethyl ester derivative. The reaction is typically driven to completion by heating, and the excess orthoester can be removed under reduced pressure. nih.gov
| Starting Material | Reagent | Product | Reaction Type |
| Benzylphosphonic acid | Triethyl orthoacetate | Diethyl benzylphosphonate | Esterification |
Advanced Synthetic Approaches to this compound
Modern synthetic chemistry offers more sophisticated and efficient routes to this compound and its analogs, including the use of olefination reactions and palladium catalysis.
This compound is a crucial reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the synthesis of alkenes, particularly stilbenes. sigmaaldrich.comsigmaaldrich.com In this reaction, the phosphonate (B1237965) is first deprotonated by a base to form a stabilized carbanion. This carbanion then reacts with an aldehyde or ketone in an olefination reaction to produce an alkene with high (E)-stereoselectivity. youtube.com The byproduct, a water-soluble phosphate (B84403) ester, is easily removed, simplifying product purification. youtube.comorgsyn.org
The HWE reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic phosphonate carbanions and generally better control over the alkene geometry. orgsyn.org
General Steps of the Horner-Wadsworth-Emmons Reaction:
Deprotonation: The phosphonate ester is treated with a base (e.g., an alkoxide) to form a nucleophilic carbanion. youtube.com
Nucleophilic Attack: The carbanion attacks a carbonyl compound (aldehyde or ketone) to form a tetrahedral intermediate. youtube.com
Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring. youtube.com
Elimination: The oxaphosphetane collapses to yield the alkene and a phosphate byproduct. youtube.com
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of benzylphosphonate diesters. researchgate.net An efficient method involves the palladium(0)-catalyzed reaction between benzyl halides and H-phosphonate diesters. researchgate.netorganic-chemistry.org This approach often utilizes a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in conjunction with a supporting ligand such as Xantphos. researchgate.netorganic-chemistry.org These reactions proceed under mild conditions and offer high efficiency. organic-chemistry.org
This catalytic system has been shown to be effective for a variety of benzyl halides and H-phosphonate diesters, providing a versatile alternative to traditional methods that may require harsher conditions. organic-chemistry.org
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂ / Xantphos | Benzyl halide, H-phosphonate diester | Benzylphosphonate diester | Mild conditions, high efficiency organic-chemistry.org |
| Pd₂(dba)₃ / Xantphos | Benzyl halide, H-phosphonate diester | Benzylphosphonate diester | Versatile for various substrates researchgate.net |
Synthesis of this compound Derivatives
The synthesis of these derivatives often involves multi-step procedures. For instance, the synthesis of (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid can be achieved from diethyl 4-bromobenzylphosphonate, which then serves as a key intermediate for further coupling reactions. nih.gov
Example Synthetic Sequence for a Derivative: nih.gov
Borylation: Diethyl 4-bromobenzylphosphonate is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the corresponding boronic pinacol (B44631) ester.
Hydrolysis: The pinacol ester is then hydrolyzed to the boronic acid using reagents like sodium periodate (B1199274) (NaIO₄) and ammonium (B1175870) acetate (NH₄OAc).
Coupling: The resulting boronic acid can be used in palladium-catalyzed coupling reactions, for example, with vinyl acetate, to yield more complex derivatives like (1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate). nih.gov
α-Hydroxy-benzylphosphonates as Precursors
α-Hydroxy-benzylphosphonates serve as crucial starting materials for the synthesis of various phosphonate derivatives. These precursors can be synthesized through methods such as the Pudovik reaction, which involves the addition of a dialkyl phosphite to the carbonyl group of an aldehyde. nih.gov One green chemistry approach for preparing α-hydroxy-benzylphosphonates involves reacting dialkyl phosphites with benzaldehyde (B42025) derivatives in a minimal amount of acetone, using triethylamine (B128534) as a catalyst. mdpi.com These hydroxyphosphonates are versatile intermediates, allowing for modification at the hydroxy group through reactions like acylation, phosphorylation, and sulfonylation to create a library of potentially bioactive compounds. nih.govresearchgate.net
Sulfonylation of α-Hydroxy-benzylphosphonates
A key modification of α-hydroxy-benzylphosphonates is sulfonylation, which transforms the hydroxyl group into a better leaving group, facilitating subsequent reactions. This process typically involves reacting the α-hydroxy-benzylphosphonate with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine. nih.govnih.gov The reaction is generally carried out in a solvent like toluene (B28343) at room temperature. acs.org This conversion to methane- or arenesulfonyloxyphosphonates is an effective method for producing activated intermediates. nih.gov Research has shown that this sulfonylation can yield the desired sulfonyl derivatives in good yields, typically ranging from 54% to 80%. nih.govacs.org
Table 1: Synthesis of Sulfonylated α-Hydroxy-benzylphosphonates
| Starting Material | Reagent | Base | Solvent | Temperature | Yield |
| α-Hydroxy-benzylphosphonates | Methanesulfonyl chloride or p-toluenesulfonyl chloride | Triethylamine | Toluene | 25 °C | 54-80% nih.govacs.org |
Michaelis-Arbuzov Reactions in Derivative Synthesis
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming a phosphorus-carbon bond. nih.gov The classic reaction involves the nucleophilic attack of a trivalent phosphorus ester, like a trialkyl phosphite, on an alkyl halide to produce a pentavalent phosphonate. wikipedia.orgorganic-chemistry.org
In the context of this compound derivative synthesis, this reaction is particularly useful. The α-methanesulfonyloxy-benzylphosphonates, produced via the sulfonylation described previously, serve as excellent substrates for the Michaelis-Arbuzov reaction. nih.govacs.org While α-chloro- or α-bromo-benzylphosphonates are often inefficient reactants, the sulfonylated versions undergo an effective Arbuzov fission when reacted with an excess of triethyl phosphite at elevated temperatures (e.g., 135 °C). nih.govacs.org This specific application provides an efficient pathway to arylmethylenebisphosphonates, achieving yields between 76% and 81%. acs.org
Pudovik Reactions in Derivative Synthesis
The Pudovik reaction is another fundamental method for creating P-C bonds, specifically for preparing α-aminomethylphosphonates. wikipedia.org The reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of an imine. wikipedia.org This process can be catalyzed by bases or Lewis acids. researchgate.netwikipedia.org
This reaction is instrumental in the synthesis of α-amino-α-aryl-methylphosphonate derivatives. The process starts with the condensation of a benzaldehyde derivative with a primary amine to form an imine. nih.gov Subsequently, a dialkyl phosphite is added to this imine, often under solvent-free, microwave-assisted conditions, to yield the corresponding α-aminophosphonate. nih.gov This method is highly efficient for producing a family of α-aryl-α-aminophosphonates, which can then be used as precursors for further derivatization. nih.gov
Phosphorylation and Phosphinoylation of α-Amino-α-Aryl-Methylphosphonates
To further expand the library of phosphonate derivatives, α-amino-α-aryl-methylphosphonates can undergo phosphorylation and phosphinoylation. These reactions introduce a second phosphorus center into the molecule. nih.gov Diethyl α-amino-α-aryl-methylphosphonates are reacted with phosphoryl chlorides or diphenylphosphinoyl chloride. nih.gov These reactions are typically conducted at room temperature and, after purification, yield the desired products with two P=O functional groups in moderate to high yields, ranging from 53% to 90%. nih.gov The resulting phosphinoyl aminophosphonates can be characterized by 31P NMR spectroscopy, which shows two distinct doublets corresponding to the two different phosphorus atoms. nih.gov
Table 2: Synthesis of Phosphorylated and Phosphinoylated Aminophosphonates
| Starting Material | Reagent | Yield |
| Diethyl α-amino-α-aryl-methylphosphonates | Phosphoryl chlorides | 53-90% nih.gov |
| Diethyl α-amino-α-aryl-methylphosphonates | Diphenylphosphinoyl chloride | 53-90% nih.gov |
Formation of Bisphosphonates
Bisphosphonates, compounds containing two phosphonate groups, can be synthesized through several routes starting from benzylphosphonate precursors. One effective method utilizes the Michaelis-Arbuzov reaction with sulfonylated α-hydroxy-benzylphosphonates as substrates. As mentioned, reacting α-methansulfonyloxy-benzylphosphonates with triethyl phosphite leads to the formation of arylmethylenebisphosphonates in high yields (76-81%). nih.govacs.org
An alternative route to hydroxy-methylenebisphosphonic derivatives involves the Pudovik reaction of α-oxophosphonates with dialkyl phosphites. nih.gov The outcome of this reaction can be sensitive to the catalyst concentration. For instance, the reaction of dimethyl α-oxoethylphosphonate with dimethyl phosphite in the presence of a low concentration of diethylamine (B46881) (5%) yields the expected Pudovik adduct. However, at higher catalyst concentrations (40%), a rearranged species is formed exclusively. nih.gov
Optimization of Synthetic Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reagent stoichiometry.
Sulfonylation: The synthesis of sulfonylated α-hydroxy-benzylphosphonates is efficiently carried out at 25 °C in toluene using triethylamine as a base, resulting in yields of 54–80%. nih.govacs.org
Michaelis-Arbuzov Reaction: The subsequent conversion to arylmethylenebisphosphonates is optimized by using an excess of triethyl phosphite and heating to 135 °C, which produces yields of 76–81%. acs.org
Pudovik Reaction: Microwave-assisted, solvent-free conditions have been developed for the Pudovik reaction to synthesize α-aminophosphonates, with reactions at 100 °C for as little as 10 minutes leading to yields as high as 92%. nih.gov
Phosphorylation/Phosphinoylation: These reactions on α-aminophosphonates proceed well at room temperature, yielding products in the 53–90% range after chromatographic purification. nih.gov
These examples demonstrate that careful selection of reaction parameters is essential for the successful and efficient synthesis of this class of organophosphorus compounds.
Reactivity and Mechanistic Studies of Diethyl 4 Methylbenzylphosphonate
Hydrolysis and Degradation Mechanisms
Alkaline Hydrolysis of Diethyl 4-methylbenzylphosphonate
The hydrolysis of phosphonate (B1237965) esters like this compound under alkaline conditions generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the phosphorus center. This process involves the attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom, leading to a pentavalent transition state. Subsequent cleavage of a P-O ester bond results in the formation of a phosphonate salt and an alcohol.
Studies comparing enzymatic and alkaline hydrolysis of similar organophosphates have shown that the enzymatic reaction proceeds through a much later, more dissociative-like transition state. researchgate.net For the alkaline hydrolysis of paraoxon, a related organophosphate, the measured secondary ¹⁸O kinetic isotope effect was 1.02, providing insight into the nature of the transition state. researchgate.net While specific kinetic data for the alkaline hydrolysis of this compound is not extensively detailed in the reviewed literature, the general mechanism is expected to follow this established pathway for phosphonate esters.
Enzymatic Hydrolysis by Phosphotriesterase (PTE)/Organophosphorus Hydrolase (OPH)
Phosphotriesterase (PTE), also known as Organophosphorus Hydrolase (OPH), is a highly proficient bacterial enzyme that catalyzes the hydrolysis of a wide range of organophosphorus compounds. scilit.com Originally isolated from soil bacteria such as Pseudomonas diminuta and Flavobacterium sp., this enzyme can achieve rate enhancements approaching 10¹² over the uncatalyzed reaction. nih.govacs.orgscilit.com this compound, being a stable analog of organophosphate substrates, has been instrumental in elucidating the structure and function of the PTE active site. nih.govacs.org
The three-dimensional structure of the Zn²⁺/Zn²⁺-substituted PTE from Pseudomonas diminuta complexed with this compound has been resolved to 2.1 Å, providing a detailed view of substrate binding. nih.govacs.org The enzyme features a (β/α)₈ TIM-barrel fold with the active site located near a binuclear metal center.
The active site contains three distinct hydrophobic pockets to accommodate the different substituents of the substrate:
Small Pocket: Accommodates one of the ethyl groups of the inhibitor. It is formed by residues Gly60, Ile106, Ser308, and Leu303. core.ac.uk
Large Pocket: Binds the second ethyl group. This pocket is defined by residues His254, His257, Leu271, and Met317. core.ac.uk
Leaving Group Pocket: This pocket accommodates the 4-methylbenzyl group. It is lined by hydrophobic residues including Trp131, Phe132, Phe306, and Tyr309. core.ac.uk
A notable characteristic of the active site is the general lack of direct electrostatic interactions between the inhibitor and the protein, which is believed to contribute to the enzyme's broad substrate specificity. nih.govacs.org The primary interaction involves the positioning of the phosphoryl oxygen of this compound approximately 3.5 Å from the more solvent-exposed zinc ion (β-Zn). nih.govacs.org
Table 2: Amino Acid Residues of the PTE Active Site Pockets
| Defining Residues | |
|---|---|
| Small Pocket | Gly60, Ile106, Leu303, Ser308 |
| Large Pocket | His254, His257, Leu271, Met317 |
| Leaving Group Pocket | Trp131, Phe132, Phe306, Tyr309 |
Source: core.ac.uk
PTE is a metalloenzyme that requires a binuclear metal center for its catalytic activity; in its native state, it contains two zinc ions per subunit. nih.govacs.org These two ions, designated α-Zn and β-Zn, are separated by approximately 3.3 Å. nih.gov They are bridged by a water molecule (or hydroxide ion) and a carbamylated lysine (B10760008) residue (Lys169). nih.gov
The catalytic mechanism hinges on the roles of these metal ions:
Nucleophile Activation: The bridging hydroxide ion, activated by the binuclear metal center, serves as the nucleophile for the attack on the phosphorus atom of the substrate. nih.govacs.org The pKa of this metal-bound water is lowered to ~6.1, facilitating its deprotonation to the more reactive hydroxide.
Substrate Polarization: The phosphoryl oxygen of the bound substrate analog, this compound, coordinates with the more solvent-exposed β-Zn ion. nih.gov This interaction polarizes the P=O bond, increasing the electrophilicity of the phosphorus center and making it more susceptible to nucleophilic attack.
Transition State Stabilization: Both zinc ions are thought to play a role in stabilizing the pentavalent transition state that forms during hydrolysis.
The coordination environment of the zinc ions is crucial for this activity. The more buried α-Zn ion is coordinated by His55, His57, Asp301, the carbamylated Lys169, and the bridging hydroxide. nih.gov The solvent-exposed β-Zn ion is ligated by His201, His230, the carbamylated Lys169, and the bridging hydroxide. nih.gov
Table 3: Coordination of the Binuclear Zinc Center in PTE
| Metal Ion | Coordinating Residues/Ligands |
|---|---|
| α-Zn (buried) | His55, His57, Asp301, Carbamylated Lys169, Bridging Hydroxide |
| β-Zn (exposed) | His201, His230, Carbamylated Lys169, Bridging Hydroxide |
Source: nih.gov
Molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to investigate the catalytic mechanism of PTE with various substrates, such as paraoxon. researchgate.netnih.gov These computational studies provide insights into the dynamic nature of the enzymatic reaction that are applicable to substrates like this compound.
Simulations have supported the proposed catalytic mechanism, which involves the nucleophilic attack of the metal-bridging hydroxide on the phosphorus center. nih.gov These studies help to map the energy landscape of the reaction, characterize the transition state, and identify key residues involved in the catalytic process. For example, theoretical studies have explored the role of residues like Asp301 in proton transfer pathways, suggesting it acts as a proton shuttle to enhance the reactivity of the bridging hydroxide. core.ac.uk
Site-directed mutagenesis has been a powerful tool for probing the roles of individual amino acid residues in the PTE active site and for engineering enzyme variants with altered or enhanced activity. By substituting residues within the binding pockets, researchers have been able to modulate the enzyme's substrate specificity.
For instance, mutations in the "leaving group" pocket have been explored. The mutation of Tyr309 to a phenylalanine did not significantly impact the hydrolysis of organophosphate triesters, suggesting its role may not be critical for stabilizing the leaving group through hydrogen bonding as once proposed. core.ac.uk Through techniques like directed evolution, new PTE variants have been developed with enhanced catalytic efficiency and altered stereoselectivity towards specific nerve agents.
A key mechanistic question in the hydrolysis of organophosphates is the stereochemical outcome at the phosphorus center. Studies using chiral organophosphate substrates have definitively shown that the hydrolysis reaction catalyzed by PTE proceeds with an inversion of stereochemistry at the phosphorus atom. nih.gov
This finding is highly significant as it strongly supports a direct, in-line nucleophilic attack by the metal-activated water/hydroxide molecule on the phosphorus center (an SN2-type mechanism). nih.gov This mechanism avoids the formation of a covalent, phosphorylated enzyme intermediate, which would lead to a retention of stereochemistry through a double-displacement mechanism. The structural data from the complex with this compound, showing the substrate poised for direct attack by the bridging hydroxide, is fully consistent with this observed inversion of configuration. nih.govacs.org
Adsorption Behavior and Isotherms
The adsorption of a chemical compound onto a solid surface is a critical area of study in environmental science, materials science, and chemical engineering. This process governs the fate and transport of substances in the environment and is fundamental to various purification and separation technologies. The study of adsorption behavior typically involves equilibrium and kinetic modeling, with adsorption isotherms being the primary tool to describe the equilibrium phase.
Detailed Research Findings:
A thorough investigation for research specifically detailing the adsorption of this compound on any adsorbent material did not yield any specific studies. Consequently, no experimental data for its adsorption capacity, equilibrium constants, or the applicability of various isotherm models could be found.
In the absence of specific data for this compound, a general framework for how its adsorption behavior would be analyzed is presented below. This framework is based on standard methodologies used for other organophosphorus compounds.
Adsorption Isotherm Models:
Should experimental data become available, several isotherm models could be employed to describe the adsorption equilibrium of this compound. The two most common models are the Langmuir and Freundlich isotherms.
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The linear form of the Langmuir equation is:
Where:
Ce is the equilibrium concentration of the adsorbate in the solution (mg/L).
qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium (mg/g).
qmax is the maximum monolayer adsorption capacity (mg/g).
KL is the Langmuir constant related to the energy of adsorption (L/mg).
Freundlich Isotherm: This empirical model is applicable to adsorption on heterogeneous surfaces and does not assume monolayer adsorption. The linear form of the Freundlich equation is:
Where:
KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)^(1/n)).
1/n is the Freundlich intensity parameter, which indicates the favorability of adsorption.
Hypothetical Data Tables:
To illustrate how research findings on the adsorption of this compound would be presented, the following are examples of interactive data tables that would be populated with experimental data.
Table 1: Hypothetical Langmuir Isotherm Parameters for the Adsorption of this compound
| Adsorbent | qmax (mg/g) | KL (L/mg) | R² |
| Activated Carbon | Data Not Available | Data Not Available | Data Not Available |
| Bentonite Clay | Data Not Available | Data Not Available | Data Not Available |
| Zeolite | Data Not Available | Data Not Available | Data Not Available |
Table 2: Hypothetical Freundlich Isotherm Parameters for the Adsorption of this compound
| Adsorbent | KF ((mg/g)(L/mg)¹/ⁿ) | 1/n | R² |
| Activated Carbon | Data Not Available | Data Not Available | Data Not Available |
| Bentonite Clay | Data Not Available | Data Not Available | Data Not Available |
| Zeolite | Data Not Available | Data Not Available | Data Not Available |
It is crucial to reiterate that the tables above are purely illustrative. The values are intentionally left as "Data Not Available" to reflect the current state of knowledge based on the conducted search.
Future research in this area would be valuable for understanding the environmental behavior of this compound and for developing potential remediation strategies in case of environmental contamination. Such studies would involve batch adsorption experiments under varying conditions of pH, temperature, and initial concentration, followed by the fitting of the resulting data to various isotherm and kinetic models.
Computational and Theoretical Investigations
Molecular Docking Studies with Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as diethyl 4-methylbenzylphosphonate, might interact with the active site of an enzyme.
Although direct molecular docking studies featuring this compound are not readily found, research on similar phosphonate (B1237965) derivatives provides a framework for understanding its potential as an enzyme inhibitor. For instance, studies on aryl α-hydroxyphosphonates have demonstrated their inhibitory effects on metabolic enzymes like carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). nih.gov In these studies, docking simulations revealed that the phosphonate moiety is crucial for binding within the enzyme's active site, often interacting with key metal ions (like Zn²⁺ in carbonic anhydrase) and amino acid residues through hydrogen bonds and hydrophobic interactions. nih.gov
Similarly, docking studies of benzylamine-sulfonamide derivatives as inhibitors of human monoamine oxidase B (hMAO-B) have highlighted the importance of the benzyl (B1604629) group in orienting the molecule within the enzyme's binding pocket. nih.gov For this compound, it can be hypothesized that the 4-methylbenzyl group would engage in hydrophobic and π-π stacking interactions with nonpolar residues in an active site, while the phosphonate group would act as a key anchoring point, forming hydrogen bonds with polar residues or coordinating with metal cofactors.
Table 1: Representative Molecular Docking Studies of Phosphonate Analogs with Enzymes
| Phosphonate Analog Type | Target Enzyme(s) | Key Findings from Docking |
|---|---|---|
| Aryl α-hydroxyphosphonates | Carbonic Anhydrase I & II (hCA I, hCA II), Acetylcholinesterase (AChE) | The phosphonate group interacts with active site residues and metal cofactors. The aryl group contributes to binding through hydrophobic interactions. nih.gov |
| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B (hMAO-B) | The benzylamine (B48309) portion orients the molecule in the catalytic site, leading to potent inhibition. nih.gov |
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. bas.bg This technique is invaluable for studying the dynamic behavior of ligands within enzyme active sites and understanding the thermodynamics of binding.
While specific MD simulation studies for this compound were not found, the methodology has been extensively applied to other phosphonate-containing systems. For example, MD simulations have been used to investigate the interaction of organic phosphates with mineral surfaces, revealing the nature and strength of their binding. frontiersin.org Such studies could, by analogy, be used to understand how this compound might interact with biological surfaces or matrices.
In the context of enzyme inhibition, MD simulations can complement molecular docking by exploring the stability of predicted binding poses and revealing the role of solvent molecules. bas.bg For a potential complex of this compound and an enzyme, MD simulations could elucidate:
The stability of the ligand in the binding pocket.
The network of hydrogen bonds between the phosphonate's oxygen atoms and the protein.
Conformational changes in the protein upon ligand binding.
The role of water molecules in mediating protein-ligand interactions.
Furthermore, coarse-grained MD simulations have been employed to study the self-assembly of phosphonate-containing polymers with siRNA for drug delivery applications, demonstrating the utility of this method in understanding the collective behavior of phosphonate-based molecules in complex systems. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations
Hybrid QM/MM methods are powerful tools for studying chemical reactions in large systems like enzymes. chemrxiv.org In this approach, the chemically active region (e.g., the substrate and key active site residues) is treated with a high-accuracy quantum mechanical (QM) method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. chemrxiv.org
Given that this compound is a reactant in the Horner-Wadsworth-Emmons reaction, a QM/MM approach would be ideal for studying this reaction when catalyzed by an enzyme. While no such study is available for this specific compound, QM/MM simulations have been successfully used to investigate the reaction mechanisms of other enzyme-catalyzed reactions involving phosphonates.
For example, QM/MM studies have been instrumental in elucidating the mechanism of fosfomycin (B1673569) resistance by the FosB enzyme, where a thiol attacks the epoxide ring of the phosphonate antibiotic. nih.gov These simulations can map the entire reaction pathway, identify transition states, and calculate activation energies, revealing the catalytic role of specific amino acid residues. nih.gov Similarly, QM/MM simulations of chorismate mutase have provided insights into the catalytic kinetics of this enzyme. arxiv.orgarxiv.org
A hypothetical QM/MM study of an enzyme-catalyzed reaction involving this compound would involve:
Defining the QM region to include the phosphonate, the carbonyl reactant, and key catalytic residues.
Embedding this QM region in the MM environment of the rest of the protein and solvent.
Performing simulations to calculate the potential energy surface of the reaction, thereby identifying the transition state and reaction intermediates.
Table 2: Applications of QM/MM Simulations in Enzyme-Catalyzed Reactions
| System | Key Insights from QM/MM |
|---|---|
| Fosfomycin resistance by FosB enzyme | Elucidated the reaction mechanism of epoxide ring opening and the critical role of specific residues in catalysis and product release. nih.gov |
| Chorismate mutase | Investigated catalytic kinetics and highlighted the sensitivity of the calculated reaction rate to the choice of QM method and the local protein conformation. arxiv.orgarxiv.org |
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is often employed to calculate optimized geometries, reaction energies, and various spectroscopic properties. For a molecule like this compound, DFT could provide fundamental insights into its reactivity.
While direct DFT studies on this compound are scarce, DFT has been applied to related phosphonate compounds. For example, a theoretical study on the reactivity of diethyl α-acylphosphonates used DFT (specifically, the B3LYP functional) to investigate their condensation with α-aminoesters. arxiv.org The study calculated the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic aspects of the reaction mechanism. arxiv.org
For this compound, DFT calculations could be used to:
Determine the most stable conformation of the molecule.
Calculate the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
Analyze the HOMO-LUMO energy gap to predict its chemical reactivity and kinetic stability.
Model the infrared spectrum for comparison with experimental data.
Investigate the electronic effects of the 4-methyl substituent on the reactivity of the phosphonate group.
Theoretical Calculations for Reaction Mechanisms and Intermediates
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for synthesizing alkenes. researchgate.net Theoretical calculations, often using DFT, are crucial for understanding the detailed mechanism of this reaction.
The HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then attacks a carbonyl compound to form a diastereomeric pair of addition adducts. These adducts subsequently form oxaphosphetane intermediates, which collapse to yield an alkene and a phosphate (B84403) byproduct. researchgate.netorganicchemistrydata.org
Theoretical studies of the HWE reaction can:
Calculate the energies of the reactants, intermediates (including the oxaphosphetanes), and products.
Locate the transition states for each step of the reaction.
Explain the stereoselectivity (E/Z selectivity) of the reaction by comparing the energies of the different diastereomeric pathways. organicchemistrydata.org
Investigate the influence of factors like the base, solvent, and substituents on the reaction outcome. researchgate.net
While a specific theoretical study on the HWE reaction of this compound was not identified, the general principles derived from studies of other phosphonates in HWE reactions are directly applicable. researchgate.netrsc.org
Binding Free Energy Predictions and Protein-Ligand Complementarity
Predicting the binding free energy of a ligand to a protein is a primary goal of computational drug design. nih.gov A negative binding free energy indicates a favorable interaction. Various computational methods, such as Free Energy Perturbation (FEP) and methods based on molecular mechanics with Poisson-Boltzmann or Generalized Born surface area (MM/PBSA and MM/GBSA), are used for these predictions.
While there are no specific binding free energy calculations reported for this compound, studies on other phosphonate inhibitors have demonstrated the utility of these methods. For instance, a pioneering study used a thermodynamic perturbation method with molecular dynamics to calculate the relative binding free energy of phosphonamidate and phosphonate ester inhibitors to the enzyme thermolysin, with results that closely matched experimental data. nih.gov
More recent advancements have led to protocols for calculating absolute binding free energies (ABFEs), which can predict the affinity of a single ligand without needing data on a related one. nih.gov QM-based methods, such as those using the Fragment Molecular Orbital (FMO) method, are also being developed to improve the accuracy of binding free energy predictions. mdpi.com
If this compound were to be evaluated as an inhibitor for a specific enzyme, these computational techniques could provide a quantitative prediction of its binding affinity (e.g., the dissociation constant, Kd, or the inhibition constant, Ki), guiding further experimental investigation.
Table 3: Computational Methods for Binding Free Energy Prediction
| Method | Description | Application Example |
|---|---|---|
| Free Energy Perturbation (FEP) | Calculates the free energy difference between two related states, often used for predicting the relative binding affinity of two similar ligands. nih.gov | Used to calculate the relative binding free energy of phosphonate-based inhibitors to thermolysin. nih.gov |
| Absolute Binding Free Energy (ABFE) | Predicts the binding affinity of a single ligand to a protein by simulating the alchemical transformation of the ligand into nothing. chemrxiv.orgnih.gov | A Gaussian algorithm-enhanced FEP (GA-FEP) protocol has been developed for accurate ABFE calculations for diverse ligands. nih.gov |
| MM/PBSA and MM/GBSA | An endpoint method that calculates binding free energy from MD simulation snapshots by combining molecular mechanics energies with continuum solvation models. mdpi.com | Commonly used for rescoring docking poses and estimating binding affinities. mdpi.com |
Advanced Analytical and Characterization Techniques
Spectroscopic Characterization (e.g., NMR, HRMS, IR, Raman)
Spectroscopic techniques are fundamental in elucidating the chemical structure of Diethyl 4-methylbenzylphosphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen, carbon, and phosphorus atoms within the molecule. While specific spectral data can vary slightly based on the solvent and instrument parameters, typical expected shifts in ¹H NMR, ¹³C NMR, and ³¹P NMR are used for structural confirmation.
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for its analysis. rsc.org For more precise mass determination, High-Resolution Mass Spectrometry (HRMS) is utilized, often in conjunction with liquid chromatography. sielc.com
Infrared (IR) Spectroscopy identifies the functional groups present in this compound. The IR spectrum, which can be obtained using techniques like film or Attenuated Total Reflectance (ATR), shows characteristic absorption bands. rsc.orgnist.gov
Raman Spectroscopy offers complementary vibrational information to IR spectroscopy. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be used for the detection of trace amounts of organophosphonates by observing the Raman spectrum of molecules adsorbed on a metal surface. researchgate.netrsc.org
Interactive Table: Spectroscopic Data for this compound
| Technique | Instrument Example | Key Observations | Reference |
| ¹³C NMR | Varian XL-100 | Provides carbon skeleton information. | rsc.org |
| GC-MS | NIST Mass Spectrometry Data Center | Shows molecular ion peak and fragmentation pattern. | rsc.org |
| FTIR | Bruker IFS 88 C (Film), Bruker Tensor 27 FT-IR (ATR) | Characteristic P=O, C-O, and aromatic C-H stretches. | rsc.org |
| FT-Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | Complements IR data for vibrational mode analysis. | rsc.org |
Chromatographic Methods (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, quantification, and purification of this compound.
A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comutexas.edu This method can be adapted for mass spectrometry (MS) detection by using a compatible mobile phase, such as one containing formic acid instead of phosphoric acid. sielc.comutexas.edu For faster analysis times, UPLC methods using columns with smaller particle sizes (e.g., 3 µm) are available. sielc.comutexas.edu These liquid chromatography methods are scalable and can be employed for preparative separation to isolate impurities, and they are also suitable for pharmacokinetic studies. sielc.comutexas.edu
Interactive Table: Chromatographic Conditions for this compound Analysis
| Parameter | HPLC | UPLC |
| Column | Newcrom R1 | Columns with ≤3 µm particles |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Formic Acid (for MS compatibility) |
| Detection | UV, MS | UV, MS |
| Application | Analysis, Impurity Isolation, Pharmacokinetics | Fast Analysis, Pharmacokinetics |
| Data sourced from SIELC Technologies application notes. sielc.comutexas.edu |
X-ray Crystallography of Enzyme-Ligand Complexes
X-ray crystallography is a vital tool for understanding the three-dimensional structure of this compound when it is bound to an enzyme's active site. This compound has been observed as a ligand in several protein structures deposited in the Protein Data Bank (PDB).
A notable example is the complex with phosphotriesterase from Brevundimonas diminuta (PDB entry: 1PSC). rcsb.org In this structure, determined at a resolution of 2.00 Å, this compound is bound within the active site, providing insights into the enzyme's mechanism for hydrolyzing organophosphates. rcsb.org The enzyme features a binuclear metal center, and the inhibitor's binding mode helps to elucidate the roles of key amino acid residues in catalysis. rcsb.org
It has also been co-crystallized with acetylcholinesterase (AChE), a critical enzyme in the nervous system and a target for various inhibitors. The structural data from these complexes are invaluable for the rational design of novel inhibitors or reactivators.
Surface Studies (e.g., SEM, FTIR) for Adsorption Phenomena
The interaction of this compound with surfaces is relevant in fields such as corrosion inhibition and sensor development.
Scanning Electron Microscopy (SEM) and Fourier-Transform Infrared Spectroscopy (FTIR) have been used to study the adsorption of this compound on mild steel surfaces in the context of corrosion inhibition. ijirset.com In these studies, SEM images confirm the formation of a protective film of the inhibitor on the metal surface. FTIR analysis of the surface after immersion in a solution containing the inhibitor reveals characteristic peaks of the compound, confirming its adsorption onto the steel. ijirset.com This adsorption is proposed to occur through the interaction between the lone pair of electrons on the oxygen and phosphorus atoms of the phosphonate (B1237965) and the vacant d-orbitals of the iron atoms on the steel surface. ijirset.com
Electrochemical Analysis
Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of organophosphorus compounds and their interaction with surfaces. The electrochemical behavior of this compound has been investigated as part of its evaluation as a corrosion inhibitor for mild steel. ijirset.com
In such studies, electrochemical analysis helps to determine the nature of the inhibitor and its mechanism of action. ijirset.com Generally, the electrochemical oxidation of organophosphorus compounds like phosphites and phosphonates can be studied using various electrode materials, with platinum often being a suitable choice. researchgate.net The analysis of cyclic voltammograms can indicate whether a reaction is diffusion-controlled and can provide information on the electron transfer processes involved. utexas.eduresearchgate.net While detailed electrochemical studies specifically on this compound are not extensively published, the principles of these techniques are applicable to understanding its electrochemical characteristics.
Applications and Research Directions
Role as a Key Intermediate in Organic Synthesis
Diethyl 4-methylbenzylphosphonate is a versatile organophosphorus compound that serves as a crucial intermediate in various organic synthesis reactions. ontosight.aichemimpex.com Its chemical structure, featuring a diethyl phosphonate (B1237965) group attached to a 4-methylbenzyl moiety, makes it a valuable building block for creating a range of more complex molecules. chemimpex.com
The compound is frequently utilized as a reagent in C-C bond formation reactions. sigmaaldrich.com A primary application is in the Horner-Wadsworth-Emmons reaction, a widely used method for synthesizing alkenes (olefins) with high stereoselectivity. In this context, the phosphonate carbanion, generated by treating this compound with a base, reacts with aldehydes or ketones to form stilbenes and other vinyl-containing compounds. sigmaaldrich.comsigmaaldrich.com
Furthermore, it is a reactant in other significant synthetic transformations, including intramolecular cyclization of aryl ethers, amines, and amides, and various olefination reactions. sigmaaldrich.comsigmaaldrich.com Its stability and reactivity also make it a valuable component in the synthesis of phosphonate derivatives intended for use in pharmaceuticals and agrochemicals. chemimpex.com The versatility of this compound is also leveraged in material science, where it contributes to the development of advanced materials, such as enhancing the properties of polymers. chemimpex.com
Pharmaceutical Applications
The utility of this compound as a synthetic intermediate extends significantly into the realm of medicinal chemistry and pharmaceutical development. chemimpex.com
Precursor in Bioactive Molecule Synthesis
This compound is a key starting material in the synthesis of various biologically active molecules. ontosight.aichemimpex.com Its phosphonate structure is a motif found in numerous pharmaceuticals, and this compound provides a reliable pathway to introduce this functional group into larger, more complex molecular frameworks. nih.gov Its role as a versatile precursor allows chemists to construct a library of derivatives that can be tested for a wide range of biological activities. chemimpex.com
Development of Anti-inflammatory and Anti-cancer Compounds
Research has highlighted the crucial role of this compound in the development of novel therapeutic agents, particularly those with anti-inflammatory and anti-cancer properties. chemimpex.com The phosphonate group can mimic the tetrahedral transition state of carboxylates and phosphates, enabling derivatives to act as inhibitors for various enzymes implicated in inflammation and cancer pathways. The 4-methylbenzyl group provides a scaffold that can be further functionalized to achieve specific targeting and binding to biological macromolecules.
Preparation of Antimalarial Agents
The compound is explicitly listed as a reactant involved in the preparation of antimalarial agents. sigmaaldrich.comsigmaaldrich.com The synthesis of new drugs to combat malaria is a critical area of research due to the emergence of drug-resistant strains of the Plasmodium parasite. The use of this compound as a starting reagent enables the creation of novel molecular structures that can be evaluated for their efficacy against this devastating disease.
Potential as a Pharmacophore
While not a drug itself, the this compound structure can be considered a precursor to a pharmacophore. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The compound serves as a versatile scaffold, providing the essential phosphonate and aryl moieties that are common in various biologically active molecules. ontosight.ainih.gov Its utility in synthesizing a range of active compounds underscores its importance as a foundational element for drug design. chemimpex.com
Antimicrobial Activity of Derivatives
Derivatives of diethyl benzylphosphonate have demonstrated significant potential as antimicrobial agents. nih.gov A 2022 study investigated the cytotoxic effects of several newly synthesized organophosphonate derivatives against different strains of Escherichia coli. The research found that the nature of the substituent on the phenyl ring significantly influenced the antimicrobial activity. nih.govnih.gov
Cytostatic Effects of Derivatives
Derivatives of phosphonates, including structures related to this compound, have been a subject of investigation for their potential cytostatic and cytotoxic activities. Research has explored the modification of α-aminophosphonates to create new derivatives with potential biological activity. nih.gov For instance, the phosphorylation and phosphinoylation of diethyl α-amino-α-aryl-methylphosphonates have yielded compounds that exhibit moderate cytotoxic effects against certain cancer cell lines. nih.gov
In one study, diethyl diethylphosphoryl‐aminobenzylphosphonates demonstrated notable antiproliferative effects on multiple myeloma cells. nih.gov Another derivative, a thiophosphinoylated diethyl aminobenzylphosphonate, was found to be the most effective among the tested compounds against pancreatic ductal adenocarcinoma cells. nih.gov These findings highlight the role of the phosphonate group in medicinal chemistry research, particularly in the development of compounds with potential anti-cancer properties. nih.govchemimpex.com The structural modifications, such as the substitution of a P=O bond with a P=S bond, have been shown to influence the molecular conformation and, consequently, the biological activity of these derivatives. nih.gov
Agrochemical Applications
Precursor in Pesticide and Herbicide Synthesis
This compound serves as a versatile intermediate in the chemical synthesis of a variety of agrochemicals. chemimpex.comontosight.ai Its structure is a valuable building block for creating more complex molecules intended for crop protection. chemimpex.com The compound is utilized in the development of new pesticides and herbicides. chemimpex.com
The broader class of organophosphorus compounds, to which phosphonates belong, includes many commercially significant agrochemicals. wikipedia.org For example, this compound can be used to synthesize specific types of herbicides and fungicides by leveraging its ability to inhibit certain enzymes crucial for the survival of target plants and fungi. ontosight.ai Its role as a phosphorous source makes it a key reactant for researchers aiming to discover and synthesize innovative and effective agricultural chemicals. chemimpex.com
Material Science Applications
Enhancement of Polymer Properties
In the field of material science, this compound and related compounds are utilized to improve the characteristics of polymers. chemimpex.com When incorporated into polymer formulations, it can enhance their durability and resistance to various forms of degradation. chemimpex.com The stability and reactivity of this phosphonate make it a suitable candidate for applications in polymer chemistry. chemimpex.com Phosphonates, in general, are used as additives in industrial coatings and surface treatments due to their high stability and ability to bond with metal surfaces, which can be a desirable property in polymer composites or coatings. taylorandfrancis.com
Studies in Organic Light-Emitting Diodes (OLEDs)
This compound is a reactant used in studies focusing on the performance of blue organic light-emitting diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com The functional groups within the molecule are of interest to researchers investigating how different chemical structures affect the efficiency, color purity, and lifespan of OLED devices. sigmaaldrich.comsigmaaldrich.com The synthesis of novel emitter materials is a key area of OLED research, and phosphonate derivatives are among the many classes of organic compounds explored for this purpose. nih.govresearchgate.net Research in this area involves fabricating multilayer OLED devices and evaluating the electroluminescent properties of new materials, with the goal of developing more efficient and stable devices for display and lighting applications. nih.gov
Corrosion Inhibition Studies
Phosphonates are well-established as effective corrosion inhibitors for various metals, particularly for mild steel in aqueous environments. jmaterenvironsci.comijirset.comairedale-group.com this compound (DMBP) has been specifically studied for its ability to protect mild steel from corrosion, often in synergistic combination with other ions like zinc (Zn²+). ijirset.com
The primary mechanism of inhibition involves the adsorption of the phosphonate molecules onto the metal surface. jmaterenvironsci.comijirset.com This process is facilitated by the presence of lone pair electrons on the oxygen and phosphorus atoms which can interact with the vacant d-orbitals of iron atoms, forming a protective film. ijirset.com This film acts as a barrier, isolating the metal from the corrosive medium. airedale-group.com
Research has shown that the inhibition efficiency of this compound increases with its concentration but tends to decrease at higher temperatures. ijirset.com The adsorption of DMBP on mild steel surfaces has been found to follow the Langmuir adsorption isotherm. ijirset.com Thermodynamic studies indicate that the adsorption process is spontaneous. ijirset.com
The table below presents data from a study on the corrosion inhibition of mild steel by this compound in an aqueous solution containing chloride ions. ijirset.com
| Inhibitor Concentration (ppm) | Zn²+ Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |
| 50 | 90 | 298 | 42 |
| 100 | 90 | 298 | 51 |
| 150 | 90 | 298 | 59 |
| 200 | 90 | 298 | 65 |
| 250 | 90 | 298 | 71 |
Studies have confirmed the formation of a protective film through surface analysis techniques such as Scanning Electron Microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR). ijirset.com The synergistic effect with zinc ions is attributed to the formation of complexes that enhance the protective layer on the metal surface. ijirset.com
Future Research Directions
Development of Sustainable Synthetic Routes
The traditional synthesis of this compound, often relying on the Michaelis-Arbuzov reaction, typically involves the use of halogenated precursors and high temperatures, which can present environmental and economic challenges. ontosight.ai In response, the field of green chemistry has spurred research into more sustainable synthetic methodologies for organophosphorus compounds, including phosphonates. acs.orgrsc.org These efforts are centered on improving atom economy, reducing energy consumption, and utilizing less hazardous materials. youtube.com
A significant area of development is the use of microwave-assisted synthesis. mdpi.comnih.govmdpi.com Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. mdpi.combiotage.com For the synthesis of phosphonates, microwave-assisted protocols have been developed that can be performed under solvent-free conditions, further enhancing their green credentials. nih.gov
Another key strategy is the development and application of more environmentally benign catalysts and reaction media. Research has shown that reactions can be effectively carried out using greener solvents like polyethylene (B3416737) glycol (PEG) in combination with milder bases such as potassium carbonate. frontiersin.org For instance, a protocol using a KI/K2CO3 catalytic system in PEG-400 has been developed for the synthesis of benzyl (B1604629) phosphonates at room temperature, offering an alternative to volatile and toxic organic solvents. frontiersin.org Additionally, catalyst-free approaches under ultrasound irradiation have been explored for the synthesis of related phosphonates, promoting reactions through acoustic cavitation. rsc.org
Flow chemistry presents another promising avenue for the sustainable production of phosphonates. lew.ro Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, leading to improved yields, purity, and safety, especially for exothermic reactions. lew.ro This technology can also minimize waste and allow for easier scalability. youtube.com
The principles of green chemistry are also being applied to the well-established Horner-Wadsworth-Emmons reaction, in which this compound is a key reagent. rsc.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org Research into solvent-free versions of this reaction catalyzed by bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) demonstrates a move towards more sustainable olefination processes. rsc.org
While many of these sustainable methods have been demonstrated for the broader class of phosphonates, their application to the specific synthesis of this compound is a logical and important next step in aligning its production with the principles of green chemistry.
Expanding Applications in Emerging Technologies
The unique chemical properties of this compound and related organophosphorus compounds are paving the way for their application in a variety of emerging technologies. rsc.org Beyond its established use as a reagent in organic synthesis, its potential is being explored in materials science, optoelectronics, and energy storage.
One of the notable emerging applications for this class of compounds is in the field of organic light-emitting diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com this compound has been used in studies investigating the effects of functional groups on the performance of blue OLEDs. sigmaaldrich.comsigmaaldrich.com The phosphonate moiety can influence the electronic properties and stability of the organic materials used in these devices, potentially leading to improved efficiency and longevity.
In the broader context of materials science, phosphonates are being investigated for the development of advanced polymers and functional materials. rsc.org They can be incorporated into polymer structures to enhance properties such as flame retardancy, thermal stability, and metal-ion chelation. The versatility of the phosphonate group allows for the tuning of material properties for specific applications.
Furthermore, the development of phosphonate-derived nanoporous materials is a promising area of research for energy storage applications. acs.orgnih.govresearchgate.netelsevierpure.comusq.edu.au While not specific to this compound itself, the thermal treatment of metal phosphonates can yield nanoporous metal phosphates with high surface areas. acs.orgnih.govresearchgate.net These materials are being explored as electrode materials for supercapacitors, demonstrating high specific capacitance and excellent cycling stability. acs.orgnih.govresearchgate.net The porous structure is crucial for facilitating ion transport and providing a large number of active sites for electrochemical reactions. elsevierpure.comusq.edu.au
The table below summarizes the key emerging application areas and the role of phosphonate compounds.
| Technology Area | Application of Phosphonate Compounds | Relevant Research Findings |
| Organic Light-Emitting Diodes (OLEDs) | Employed in studies to enhance the performance of blue OLEDs. sigmaaldrich.comsigmaaldrich.com | The phosphonate functional group can influence the electronic properties and stability of the organic semiconductor materials. |
| Advanced Polymers | Incorporated into polymer backbones to improve material properties. | Can enhance flame retardancy, thermal stability, and introduce metal-chelating properties. |
| Energy Storage (Supercapacitors) | Precursors for creating nanoporous metal phosphate (B84403) electrode materials. acs.orgnih.govresearchgate.net | Nanoporous materials derived from phosphonates exhibit high surface area, leading to superior specific capacitance and cycling stability. acs.orgnih.govresearchgate.net |
As research continues, it is anticipated that the applications of this compound and its derivatives will expand further into new technological domains, driven by a deeper understanding of their structure-property relationships.
Q & A
Q. What are the recommended synthetic protocols and storage conditions for diethyl 4-methylbenzylphosphonate in laboratory settings?
this compound should be synthesized under anhydrous conditions using standard phosphonate esterification methods. Key steps include controlled addition of reagents (e.g., benzyl halides to triethyl phosphite) and purification via vacuum distillation or column chromatography to minimize hydrolysis. Storage requires inert atmospheres (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation and moisture absorption . Quantities should be aliquoted to avoid repeated freeze-thaw cycles.
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the phosphonate group and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical details, as demonstrated in studies of its binding to phosphotriesterase (PTE) . Infrared (IR) spectroscopy can confirm ester carbonyl and P=O stretching vibrations.
Advanced Research Questions
Q. What molecular docking methodologies are validated for studying this compound’s interaction with phosphotriesterase?
Docking studies use software like AutoDock or Schrödinger, with validation via redocking the ligand into PTE’s crystallographic structure (PDB ID: 1EZ2). A root mean square deviation (RMSD) <2.0 Å and intermolecular energy values (e.g., −50.54 kcal/mol) confirm methodological accuracy. The compound’s 4-methylbenzyl group occupies the enzyme’s large hydrophobic pocket, while the phosphoryl group coordinates with the active-site zinc ion .
Q. How do crystallographic studies resolve contradictions in reported binding modes of this compound to metalloenzymes?
Structural analyses reveal that the phosphoryl group’s distance from the zinc ion varies (2.5–3.4 Å) depending on substituent steric effects and crystallographic resolution. For example, the 4-methylbenzyl moiety induces a conformational shift in Phe-306, altering the ligand’s orientation compared to smaller analogs like triethyl phosphate. Discrepancies are addressed by refining temperature factors (B-factors) and using higher-resolution datasets (≤1.8 Å) .
Q. What experimental strategies are used to analyze the biodegradation pathways of this compound in environmental samples?
Hydrolysis by PTE-like enzymes is monitored via LC-MS to detect intermediates like 4-methylbenzylphosphonic acid. Soil microcosm studies combine ³¹P NMR for phosphorus speciation and microbial community profiling (16S rRNA sequencing) to identify degradative taxa. Kinetic assays under varying pH (6–9) and temperature (25–37°C) optimize enzymatic activity .
Methodological Guidance
Q. How can researchers design competitive inhibition assays using this compound as a substrate analog?
Prepare serial dilutions of the compound (0.1–10 mM) in Tris-HCl buffer (pH 7.4) and incubate with PTE and a fluorescent substrate (e.g., paraoxon-ethyl). Measure residual enzyme activity fluorometrically (ex/em: 360/460 nm). Calculate inhibition constants (Kᵢ) using nonlinear regression (e.g., GraphPad Prism). Include triethyl phosphate as a negative control .
Q. What computational approaches reconcile discrepancies between docking predictions and experimental binding data for this compound?
Molecular dynamics (MD) simulations (50–100 ns) assess ligand stability in the active site. Compare binding free energies (ΔG) via MM-PBSA/GBSA calculations. If docking overestimates affinity, re-evaluate force field parameters (e.g., partial charges for phosphoryl oxygen) or incorporate solvent effects explicitly .
Data Contradiction Analysis
Q. Why do some studies report weaker inhibition of PTE by this compound compared to bulkier analogs?
Steric hindrance from the 4-methylbenzyl group reduces optimal alignment with the zinc ion, lowering binding affinity. This contrasts with smaller inhibitors (e.g., diisopropyl methyl phosphonate), where the phosphoryl group directly coordinates zinc (2.5 Å distance). Mutagenesis of Phe-306 to alanine improves activity, confirming steric limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
